(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one, also known as BML-210, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. In particular, this compound inhibits the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain.
This compound has also been found to inhibit the activity of specific signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase Akt, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation and pain, inhibit cancer cell growth and survival, and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for researchers.
However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings. In addition, this compound may not be suitable for all research applications, as its effects are specific to certain enzymes and signaling pathways.
Future Directions
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. One potential area of research is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of specific enzymes and signaling pathways.
Another potential area of research is the investigation of the neuroprotective properties of this compound. This compound has been shown to protect neurons from oxidative stress, and further research may uncover its potential therapeutic applications for the treatment of neurodegenerative diseases.
Finally, researchers may also investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. By combining this compound with other drugs that target different signaling pathways, researchers may be able to develop more effective and targeted therapies.
Synthesis Methods
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one involves the reaction of 2-amino-5-chlorobenzoxazole with 3-methyl-4-morpholinone in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound in high purity.
Scientific Research Applications
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been extensively researched for its potential therapeutic applications. In particular, this compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is known to play a key role in the inflammatory response, and its inhibition has been shown to reduce inflammation and pain.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Furthermore, this compound has been found to exhibit neuroprotective properties. This compound has been shown to protect neurons from damage caused by oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-19-9-8-17(11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMIFQPVUWOYMN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COCCN1C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.